molecular formula C18H21N3O5 B2540134 N-(2-(benzofuran-2-yl)-2-methoxyethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide CAS No. 2034556-38-0

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide

Cat. No. B2540134
CAS RN: 2034556-38-0
M. Wt: 359.382
InChI Key: NYBWORRROOJWIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Synthesis Analysis

Benzofuran rings can be constructed by several methods. One method involves a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves proton quantum tunneling, which has fewer side reactions and a high yield, making it conducive to the construction of complex benzofuran ring systems .


Molecular Structure Analysis

The molecular structure of benzofuran compounds consists of fused benzene and furan rings .


Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For example, they can be synthesized from their corresponding substituted 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C - and O -allyl isomerization followed by ring-closing metathesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran compounds can vary. For example, 2-Benzofuranyl methyl ketone, a benzofuran compound, is a solid at room temperature with a melting point of 69-73° C and a boiling point of 110-113° C .

Advantages and Limitations for Lab Experiments

Bepotastine has a number of advantages for lab experiments. It has been found to be highly effective in treating allergic reactions, making it a valuable tool for studying the mechanisms of allergic reactions. Bepotastine has also been found to have a faster onset of action and a longer duration of action than other anti-allergic drugs, making it easier to study the effects of anti-allergic drugs. However, Bepotastine is a complex molecule that requires specialized equipment and expertise to synthesize, making it difficult to study in large quantities.

Future Directions

There are a number of future directions for the study of Bepotastine. One direction is to study the effects of Bepotastine on other allergic reactions, such as asthma. Another direction is to study the long-term effects of Bepotastine on allergic reactions. Finally, there is a need to develop new and more efficient methods for synthesizing Bepotastine, which will make it easier to study in large quantities.
Conclusion
Bepotastine is a novel anti-allergic drug that has gained significant attention in the scientific community. It is a second-generation histamine H1 receptor antagonist that is highly effective in treating allergic rhinitis and urticaria. Bepotastine works by blocking the histamine H1 receptor, preventing the symptoms of allergic reactions. Bepotastine has a number of advantages for lab experiments, but it is a complex molecule that requires specialized equipment and expertise to synthesize. There are a number of future directions for the study of Bepotastine, including studying its effects on other allergic reactions and developing new methods for synthesizing it.

Synthesis Methods

The synthesis of Bepotastine involves the reaction between 2-(benzofuran-2-yl) ethanol and ethyl 4-oxo-2,3-piperazine dicarboxylate in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to produce Bepotastine. The synthesis of Bepotastine is a complex process that requires a high degree of expertise and specialized equipment.

Scientific Research Applications

Bepotastine has been extensively studied for its anti-allergic properties. It has been found to be highly effective in treating allergic rhinitis and urticaria. Bepotastine works by blocking the histamine H1 receptor, which is responsible for the symptoms of allergic reactions. Studies have shown that Bepotastine is more effective than other anti-allergic drugs, such as cetirizine and loratadine. Bepotastine has also been found to have a faster onset of action and a longer duration of action than other anti-allergic drugs.

Safety and Hazards

The safety and hazards of benzofuran compounds can also vary. For instance, 2-Benzofuranyl methyl ketone is not classified as a hazardous substance or mixture .

properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5/c1-3-20-8-9-21(17(23)16(20)22)18(24)19-11-15(25-2)14-10-12-6-4-5-7-13(12)26-14/h4-7,10,15H,3,8-9,11H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYBWORRROOJWIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NCC(C2=CC3=CC=CC=C3O2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.